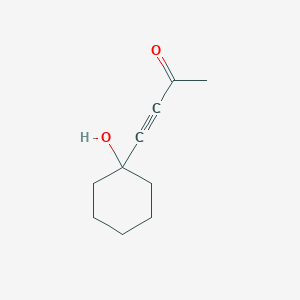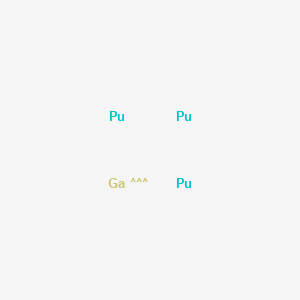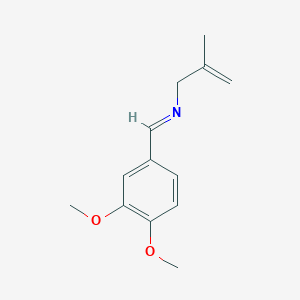
2, 1,3-Bis(hydroxymethyl)-
Descripción general
Descripción
2, 1,3-Bis(hydroxymethyl)- is an organic compound that belongs to the class of hydantoins. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to release formaldehyde, making it a valuable preservative in the cosmetics industry .
Métodos De Preparación
The synthesis of 2, 1,3-Bis(hydroxymethyl)- can be achieved through several methods. One common synthetic route involves the reaction of unprotected oxindoles with formalin using a chiral NdIII complex . This method is highly enantioselective and yields the desired product under mild conditions. Another approach involves the hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol using supported rhenium-promoted nickel catalysts in water . This method is efficient and environmentally friendly, making it suitable for industrial production.
Análisis De Reacciones Químicas
2, 1,3-Bis(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be selectively hydrogenated to produce 2,5-bis(hydroxymethyl)furan using a Pt/Ni@C catalyst . This reaction is highly selective and avoids the formation of unwanted byproducts. Additionally, the compound can undergo aerobic oxidation to form furan-based aldehydes and acids . Common reagents used in these reactions include hydrogen gas, platinum, and nickel catalysts.
Aplicaciones Científicas De Investigación
2, 1,3-Bis(hydroxymethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bio-based chemicals and materials . In biology, it serves as a buffer for biological systems due to its ability to maintain a stable pH . In medicine, it is used in the development of antiviral drugs, such as A-5021, which shows strong activity against herpes simplex virus . In industry, it is used as a precursor for the synthesis of flame retardant polymers and heat storage materials .
Mecanismo De Acción
The mechanism of action of 2, 1,3-Bis(hydroxymethyl)- involves the release of formaldehyde, which acts as a preservative by making the environment less favorable for microorganisms . In antiviral applications, the compound is phosphorylated by viral thymidine kinases, leading to the formation of triphosphates that inhibit viral DNA polymerases . This results in the termination of viral DNA elongation and the inhibition of viral replication.
Comparación Con Compuestos Similares
2, 1,3-Bis(hydroxymethyl)- can be compared to similar compounds such as pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) . Both compounds have multiple hydroxyl groups, making them versatile substrates for the synthesis of polyfunctionalized derivatives. 2, 1,3-Bis(hydroxymethyl)- is unique in its ability to release formaldehyde, which is not a property of pentaerythritol. Other similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol .
Propiedades
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-2-6-1-4(10)7(3-9)5(6)11/h8-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBPJRSGGGGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319777 | |
| Record name | ST50990035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13092-65-4 | |
| Record name | 2, 1,3-bis(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50990035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)




![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)





![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)

